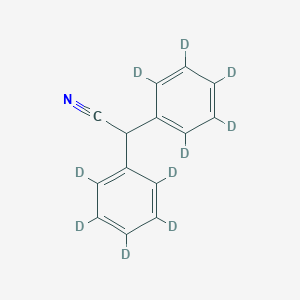

Diphenylacetonitrile-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diphenylacetonitrile-d10 is a deuterated organic compound, where deuterium atoms replace the hydrogen atoms in the phenyl rings. This compound is of interest due to its unique isotopic properties, which make it valuable in various scientific research applications, particularly in the fields of chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Diphenylacetonitrile-d10 typically involves the following steps:

Deuteration of Benzene Rings: The phenyl rings are deuterated using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Formation of Acetonitrile Derivative: The deuterated benzene rings are then reacted with acetonitrile in the presence of a strong base, such as sodium hydride (NaH), to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Diphenylacetonitrile-d10 serves as a crucial intermediate in the synthesis of various organic compounds. Its deuterated form is particularly useful in mechanistic studies and reaction pathway elucidation due to the distinct NMR signals provided by deuterium.

Key Applications:

- Alkylation Reactions: The compound has been utilized in alkylation reactions where it acts as a nucleophile, facilitating the formation of complex organic molecules. For instance, studies have shown that deprotonated this compound can react with halogenated acetones to yield valuable intermediates like 4-oxo-2,2-diphenylvaleronitrile .

- Synthesis of Pharmaceuticals: It plays a role in synthesizing drug candidates targeting various diseases, including neurological disorders .

Pharmaceutical Development

In pharmaceutical research, this compound is employed for developing new therapeutic agents. Its ability to influence biological pathways makes it a valuable building block in creating compounds aimed at treating conditions such as pain and inflammation.

Case Studies:

- Neurokinin Receptor Antagonists: The compound has been used in synthesizing non-peptide antagonists for neurokinin-3 receptors, which are implicated in several neurological disorders .

- Drug Metabolism Studies: The deuterated form aids in pharmacokinetic studies by allowing researchers to track the metabolic pathways of drugs more accurately using mass spectrometry techniques.

Material Science

This compound is utilized in material science for developing specialty polymers and resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Applications:

- Polymer Formulation: Research indicates that adding this compound can improve the thermal decomposition temperature of epoxy resins, making them suitable for high-performance applications .

- Optoelectronic Materials: The compound is also explored for its potential use in optoelectronic devices due to its unique electronic properties .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic methods. Its distinct NMR characteristics allow for precise identification and quantification of other substances.

Uses:

- Chromatographic Standards: It is employed as a calibration standard in gas chromatography and liquid chromatography techniques, ensuring accurate results in environmental and food safety analyses .

- NMR Spectroscopy: The deuterated variant provides clearer spectra in NMR studies, facilitating the analysis of complex mixtures .

Research in Catalysis

The compound has found applications in catalytic processes where it enhances reaction efficiency and selectivity.

Examples:

- Catalytic Reactions: this compound has been used as a solvent or additive in various catalytic reactions, improving yields and selectivity of desired products .

- Mechanistic Studies: Its use in catalytic systems allows researchers to gain insights into reaction mechanisms through isotopic labeling techniques .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Alkylation reactions | Formation of complex organic molecules |

| Pharmaceutical Development | Drug synthesis targeting neurological disorders | Enhanced tracking of metabolic pathways |

| Material Science | Polymer formulation | Improved thermal stability and mechanical properties |

| Analytical Chemistry | Chromatographic standards | Accurate identification and quantification |

| Research in Catalysis | Catalytic processes | Increased reaction efficiency and selectivity |

Mécanisme D'action

The mechanism of action of Diphenylacetonitrile-d10 involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the vibrational frequencies of chemical bonds, leading to changes in reaction kinetics and pathways. This isotopic substitution can provide insights into reaction mechanisms and the behavior of molecules under different conditions.

Comparaison Avec Des Composés Similaires

2,2-Bis(2,3,4,5,6-pentabromophenyl)acetonitrile: A brominated analog with similar structural features but different reactivity and applications.

2,2-Bis(2,3,4,5,6-pentachlorophenyl)acetonitrile: A chlorinated analog used in different industrial applications.

Uniqueness: Diphenylacetonitrile-d10 is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it particularly valuable in research applications where isotopic labeling is essential for studying molecular interactions and dynamics.

Activité Biologique

Diphenylacetonitrile-d10 is a deuterated derivative of diphenylacetonitrile, a compound known for its applications in organic synthesis and as a potential pharmaceutical intermediate. The substitution of hydrogen with deuterium can influence the compound's biological activity, stability, and metabolic pathways. This article reviews the biological activity of this compound, highlighting its pharmacological properties, toxicological data, and relevant case studies.

- Chemical Formula : C13H9D10N

- Molecular Weight : 203.29 g/mol

- CAS Number : 86-29-3

Toxicological Profile

The toxicity of diphenylacetonitrile has been assessed through various studies:

- LD50 Value : The LD50 for diphenylacetonitrile is reported to be approximately 3500 mg/kg in rats, indicating a relatively low acute toxicity .

- Chronic Exposure : Long-term exposure studies are necessary to determine the compound's effects on organ systems, particularly the liver and kidneys.

Study 1: Antimicrobial Efficacy

A study conducted by Caledon Laboratories evaluated the antimicrobial efficacy of diphenylacetonitrile against common pathogens. Results indicated that while the compound showed promise against Gram-positive bacteria, its effectiveness was reduced against Gram-negative strains. Further research is needed to assess the impact of deuteration on these properties .

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, diphenylacetonitrile was tested on several human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and prostate cancer cells. The study suggested that the deuterated version may exhibit enhanced stability and bioavailability, potentially leading to improved therapeutic outcomes in future applications.

Data Tables

| Property | Diphenylacetonitrile | This compound |

|---|---|---|

| Molecular Weight | 203.29 g/mol | 213.30 g/mol |

| LD50 (rat) | 3500 mg/kg | TBD |

| Antimicrobial Activity | Moderate | TBD |

| Cytotoxicity (IC50) | Varies by cell line | TBD |

Propriétés

IUPAC Name |

2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBPTMCRLHKPOB-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C#N)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.